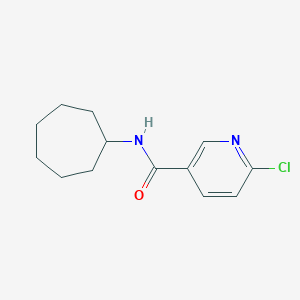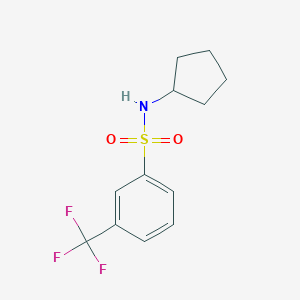![molecular formula C15H14ClFN2O B263024 2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor proliferation and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
Sorafenib targets several kinases involved in tumor proliferation and angiogenesis, including RAF kinases, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). By inhibiting these kinases, sorafenib disrupts signaling pathways that promote tumor growth and angiogenesis, leading to tumor cell death and reduced tumor vascularization.
Biochemical and Physiological Effects
In addition to its anticancer effects, sorafenib has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of several cytochrome P450 enzymes, which may lead to drug interactions and altered pharmacokinetics of other drugs. Sorafenib has also been shown to have effects on glucose metabolism, lipid metabolism, and thyroid hormone levels, although the clinical significance of these effects is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of commercial sources, and established protocols for its use in cell culture and animal models. However, sorafenib also has several limitations, including its relatively low potency compared to other kinase inhibitors, its limited selectivity for specific kinases, and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on sorafenib. One area of interest is the development of combination therapies with other anticancer agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to sorafenib and guide patient selection for treatment. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may offer improved efficacy and reduced toxicity compared to sorafenib.
Métodos De Síntesis
The synthesis of sorafenib involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline in the presence of a reducing agent to form 4-chloro-3-nitroaniline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine, which is reduced with sodium borohydride to yield 2-chloro-N-[4-(dimethylamino)phenyl]-4-fluoroaniline. The final step involves the reaction of this intermediate with benzoyl chloride to form the desired product, 2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide 43-9006.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anticancer properties, particularly in the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated for its potential use in the treatment of other types of cancer, such as melanoma, thyroid cancer, and non-small cell lung cancer. In addition to its direct effects on tumor cells, sorafenib has been shown to inhibit angiogenesis and modulate the immune system, making it a promising candidate for combination therapy with other anticancer agents.
Propiedades
Fórmula molecular |
C15H14ClFN2O |
|---|---|
Peso molecular |
292.73 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H14ClFN2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-8-3-10(17)9-14(13)16/h3-9H,1-2H3,(H,18,20) |
Clave InChI |
SVVDGIBYSQEOCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)

![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)

